1-Chloro-2,5,8,11,14-pentaoxapentadecane

Description

2,5,8,11,14-Pentaoxapentadecane, commonly known as tetraglyme, is a polyether glycol dimethyl ether with the molecular formula C₁₀H₂₂O₅ and a molecular weight of 222.28 g/mol . It is a colorless liquid with a boiling point of 275.3°C (at 760 mmHg), density of 1.0087 g/cm³ (20°C), and refractive index of 1.4325 . Tetraglyme is widely used as a solvent in coordination chemistry, polymer synthesis, and electrochemical applications due to its high polarity, thermal stability, and ability to solvate metal ions .

Properties

Molecular Formula |

C10H21ClO5 |

|---|---|

Molecular Weight |

256.72 g/mol |

IUPAC Name |

1-[2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C10H21ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11/h2-10H2,1H3 |

InChI Key |

AQZKTZNULMMCBW-UHFFFAOYSA-N |

Canonical SMILES |

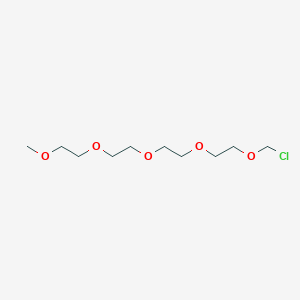

COCCOCCOCCOCCOCCl |

Origin of Product |

United States |

Preparation Methods

1-Chloro-2,5,8,11,14-pentaoxapentadecane can be synthesized through various methods. One common synthetic route involves the reaction of tetraethylene glycol with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

1-Chloro-2,5,8,11,14-pentaoxapentadecane undergoes several types of chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of tetraethylene glycol.

Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and the reactions often occur under reflux conditions.

Major Products: The major products depend on the type of reaction.

Scientific Research Applications

1-Chloro-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions, particularly those involving high temperatures.

Biology: It is used in the preparation of certain biological assays and experiments.

Medicine: It is used in the formulation of some pharmaceutical products.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5,8,11,14-pentaoxapentadecane largely depends on its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its molecular structure allows it to interact with various molecular targets, enhancing the solubility and reactivity of different compounds .

Comparison with Similar Compounds

Comparison with Shorter-Chain Glymes

Shorter-chain glymes, such as monoglyme (1,2-dimethoxyethane), diglyme (bis(2-methoxyethyl) ether), and triglyme (2,5,8,11-tetraoxadodecane), differ in ether chain length, which directly impacts their properties:

Key Findings :

- Longer glyme chains (e.g., tetraglyme) exhibit higher boiling points, densities, and molecular weights due to increased ether oxygen content and chain length .

- Tetraglyme’s extended structure enhances its ability to form stable complexes with metal ions (e.g., Pb²⁺, MoO₂Br₂), making it superior for applications in perovskite synthesis and catalysis compared to shorter glymes .

Fluorinated Derivatives

A fluorinated analog, 1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15-eicosafluoro-2,5,8,11,14-pentaoxapentadecane (HCF₂O(CF₂CF₂O)₄CF₂H), demonstrates significant differences:

Comparison :

- The chloro-substituted analog (1-chloro-tetraglyme) would likely exhibit intermediate properties between tetraglyme and fluorinated derivatives, with increased polarity and reactivity compared to the parent compound.

Phosphorylated Derivatives

1,15-Bis(diphenylphosphoryl)-2,5,8,11,14-pentaoxapentadecane () introduces bulky diphenylphosphoryl groups:

- Molecular Weight : ~700–800 (estimated), significantly higher than tetraglyme.

Comparison :

Epoxy Derivatives

1,15-Di(oxiran-2-yl)-2,5,8,11,14-pentaoxapentadecane () features reactive epoxide groups:

Comparison :

- A chloro-substituted analog would lack epoxide reactivity but could serve as a precursor for nucleophilic substitution reactions.

Solvent and Coordination Properties

- Dielectric Constant: Tetraglyme’s dielectric constant (ε) in mixtures with 1-pentanol or octane has been measured, showing temperature-dependent behavior (Table 4 in ). For example, ε decreases with increasing octane content, highlighting its polarity .

- Coordination Chemistry : Tetraglyme forms outer-sphere complexes with MoO₂Br₂, where its five ether oxygen atoms stabilize metal centers more effectively than shorter glymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.